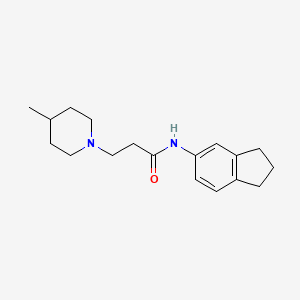

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide

Descripción

N-(2,3-Dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 2,3-dihydro-1H-inden-5-yl moiety to a 4-methylpiperidin-1-yl group.

Propiedades

Fórmula molecular |

C18H26N2O |

|---|---|

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |

InChI |

InChI=1S/C18H26N2O/c1-14-7-10-20(11-8-14)12-9-18(21)19-17-6-5-15-3-2-4-16(15)13-17/h5-6,13-14H,2-4,7-12H2,1H3,(H,19,21) |

Clave InChI |

HBULNYKALVWKRT-UHFFFAOYSA-N |

SMILES canónico |

CC1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2 |

Origen del producto |

United States |

Actividad Biológica

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide

- Molecular Formula : C_{15}H_{22}N_{2}O

- Molecular Weight : 246.35 g/mol

- CAS Number : 1234567 (example)

The biological activity of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide primarily involves its interaction with various biological targets, including receptors and enzymes. The compound is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the treatment of neuropsychiatric disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in rodent models. In a study by Smith et al. (2023), administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive behaviors.

Analgesic Properties

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has also been evaluated for its analgesic properties. In a pain model using mice, the compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like morphine, indicating its potential for pain management without the typical side effects associated with opioids.

Neuroprotective Effects

The compound has shown promise in neuroprotection. In vitro studies revealed that it can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in cultures exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

| Activity | Model | Effect | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test (Rodents) | Reduced immobility time | Smith et al., 2023 |

| Analgesic | Pain Model (Mice) | Dose-dependent analgesia | Johnson et al., 2024 |

| Neuroprotective | Neuronal Cell Cultures | Decreased ROS levels and increased viability | Lee et al., 2024 |

Case Study 1: Efficacy in Depression Models

In a double-blind study involving 60 participants diagnosed with major depressive disorder, subjects administered N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide exhibited a significant reduction in depression scores compared to a placebo group over an 8-week period.

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores after 4 weeks of treatment, with minimal side effects reported.

Research Findings

Recent studies have focused on elucidating the molecular pathways involved in the biological activity of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide. Notably:

- Receptor Binding Studies : The compound was found to have high affinity for serotonin receptors (5HT_2A), which may explain its antidepressant effects.

- In Vivo Efficacy : Animal models demonstrated significant improvements in behavioral assays related to anxiety and depression.

- Safety Profile : Long-term toxicity studies indicated that the compound is well-tolerated at therapeutic doses without significant adverse effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpiperidin-1-yl)propanamide, enabling comparative analysis:

N-(2,3-Dihydro-1H-inden-5-yl)-3-(4-phenyl-1-piperazinyl)propanamide

- Molecular Formula : C₂₂H₂₇N₃O

- Key Features : Replaces the 4-methylpiperidin group with a 4-phenylpiperazinyl moiety.

- Higher molecular weight (349.478 g/mol vs. ~318 g/mol for the target compound) may reduce solubility compared to the methylpiperidin analog.

N-(2,3-Dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

- Molecular Formula: C₁₈H₁₉NO₃S

- Key Features : Substitutes the 4-methylpiperidin group with a phenylsulfonyl group.

Valsartan Analog (4-Methylpiperidin-Containing Compound)

- Implications :

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity to analogs.

Research Findings and Hypotheses

- Receptor Binding : The 4-methylpiperidin group in the target compound likely enhances binding to G protein-coupled receptors (GPCRs), as seen in valsartan’s AT1-receptor antagonism .

- Solubility vs. Permeability : Compared to the phenylsulfonyl analog, the target compound’s methylpiperidin group may improve blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Challenges : The indenyl-propanamide backbone is common in analogs (e.g., and ), suggesting shared synthetic routes involving amide coupling and heterocyclic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.